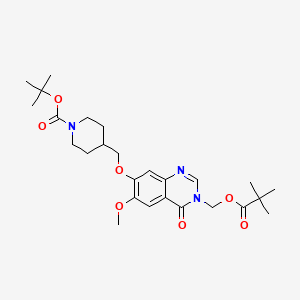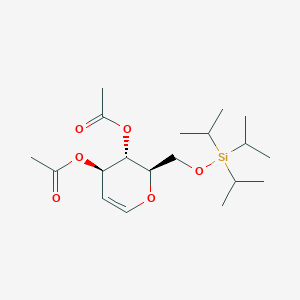![molecular formula C12H22O2 B1609850 Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- CAS No. 483303-25-9](/img/structure/B1609850.png)
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-
Vue d'ensemble
Description
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- is a derivative of oxetane, a four-membered heterocyclic compound containing one oxygen atom. Oxetanes are known for their unique chemical properties, including their stability and ability to undergo ring-opening reactions. These properties make oxetane derivatives valuable in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions can lead to the formation of an oxetane ring . Another method involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives often relies on scalable synthetic routes. The intramolecular Williamson ether synthesis is a widely used method, where an alcohol reacts with a halide in the presence of a base to form the oxetane ring . This method is favored for its simplicity and efficiency in producing large quantities of oxetane derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are typically initiated by nucleophiles or acids, leading to the formation of open-chain compounds.
Oxidation and reduction: Oxetane derivatives can be oxidized to form carbonyl compounds or reduced to form alcohols.
Substitution reactions: The oxetane ring can undergo substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, ring-opening reactions typically yield open-chain alcohols or ethers, while oxidation reactions produce carbonyl compounds .
Applications De Recherche Scientifique
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- has several scientific research applications:
Medicinal chemistry: Oxetane derivatives are used as building blocks in the synthesis of pharmaceuticals due to their stability and ability to modulate the physicochemical properties of drug molecules.
Materials science: Oxetane derivatives are used in the development of advanced materials, including polymers and resins, due to their unique chemical properties.
Biological research: Oxetane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparaison Avec Des Composés Similaires
Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- can be compared with other oxetane derivatives and similar heterocyclic compounds:
Propriétés
IUPAC Name |
3-(cyclohexyloxymethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVJGYJIPXMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461919 | |
| Record name | Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483303-25-9 | |
| Record name | Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


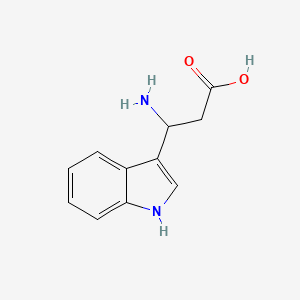
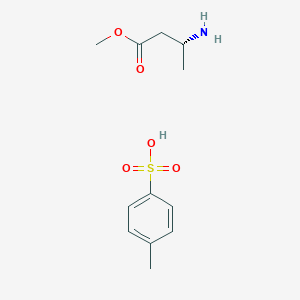
![(3aS,5R,6R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1609770.png)
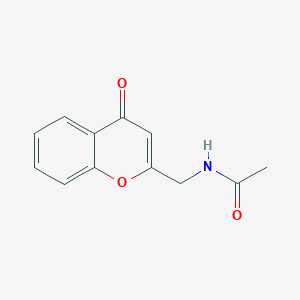

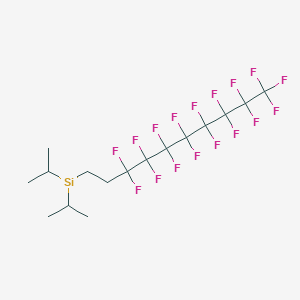
![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
![4-[Methyl(phenyl)amino]benzaldehyde](/img/structure/B1609781.png)
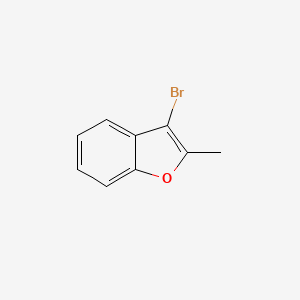
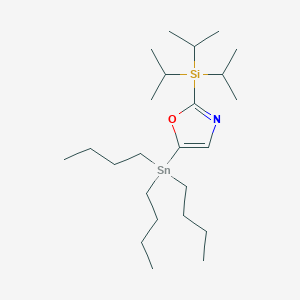
![1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride](/img/structure/B1609785.png)

